Product packaging for Decahydronaphthalene-2-carbonyl chloride(Cat. No.:CAS No. 165378-13-2)

Decahydronaphthalene-2-carbonyl chloride

Cat. No.: B1530615
CAS No.: 165378-13-2
M. Wt: 200.7 g/mol
InChI Key: VLDICQZVHFZVNO-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Decahydronaphthalene Backbone Configuration

Decahydronaphthalene-2-carbonyl chloride derives its core structure from decahydronaphthalene (decalin), a bicyclo[4.4.0]decane system consisting of two fused cyclohexane rings. The fusion occurs at carbons 1 and 2 of the naphthalene skeleton, resulting in a fully saturated bicyclic framework. Key structural features include:

  • Ring Fusion Geometry : The two cyclohexane rings adopt chair conformations, minimizing steric strain. In trans-decalin, the bridgehead hydrogens occupy axial positions on opposite faces, while cis-decalin features one axial and one equatorial hydrogen.
  • Bond Lengths and Angles : Computational studies using density functional theory (DFT) reveal C–C bond lengths of 1.53–1.55 Å and C–C–C angles of 109.5°–112.3° within the bicyclic system.

Table 1: Key Bond Parameters in Decahydronaphthalene Backbone

Bond/Angle Value (Å/°) Method Source
C1–C2 (fusion bond) 1.54 DFT/B3LYP/6-31G*
C2–C3 1.53 MD Simulation
C–C–C (ring) 111.2 X-ray Crystallography

Functional Group Characterization: Carbonyl Chloride Substituent

The carbonyl chloride group (–COCl) at position 2 introduces distinct electronic and steric effects:

  • Electronic Structure : The electron-withdrawing chlorine atom polarizes the carbonyl group, reducing the C=O bond order. Infrared (IR) spectroscopy shows a C=O stretching frequency of 1,790–1,810 cm⁻¹, characteristic of acyl chlorides.
  • Geometric Parameters : DFT calculations indicate a C=O bond length of 1.19 Å and a C–Cl bond length of 1.78 Å, consistent with sp² hybridization at the carbonyl carbon.

Table 2: Spectroscopic and Computational Data for –COCl Group

Parameter Value Technique Source
C=O Stretch (IR) 1,802 cm⁻¹ FT-IR
C–Cl Bond Length 1.78 Å DFT/M06-2X/6-311G
C=O Bond Length 1.19 Å X-ray Analysis

Stereochemical Considerations: Cis/Trans Isomerism in Decalin Systems

The decalin backbone exhibits cis/trans isomerism due to restricted rotation at the ring fusion site:

  • Trans-Decalins : Bridgehead hydrogens occupy axial positions on opposite faces, resulting in a planar, strain-free geometry. This isomer is thermodynamically favored (ΔG ≈ 2.1 kcal/mol).
  • Cis-Decalins : One axial and one equatorial hydrogen create gauche interactions, increasing steric strain. Chair-flipping interconverts axial/equatorial positions but preserves chirality.

Table 3: Comparative Properties of Cis/Trans Decalin Isomers

Property Trans-Decalin Cis-Decalin Source
Stability (ΔG) 0 kcal/mol +2.1 kcal/mol
Chair-Flipping Not possible Possible
NMR Splitting Two signals Single signal

Computational Modeling of Molecular Geometry

Modern computational methods provide atomic-level insights into the molecule’s geometry:

  • DFT Optimization : Hybrid functionals (e.g., B3LYP) predict C=O and C–Cl bond lengths within 0.02 Å of experimental values, though neural network functionals like DM21 show oscillatory behavior in geometry predictions.
  • Molecular Dynamics (MD) : Simulations at 298 K reveal van der Waals forces dominate intermolecular interactions, with Coulombic contributions suppressed by the nonpolar decalin backbone.

Table 4: Computational vs. Experimental Geometric Parameters

Parameter Calculated (DFT) Experimental Error (%) Source
C=O Bond Length 1.20 Å 1.19 Å 0.8
C–Cl Bond Length 1.77 Å 1.78 Å 0.6
Dihedral Angle (C=O) 180° 179° 0.6

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17ClO B1530615 Decahydronaphthalene-2-carbonyl chloride CAS No. 165378-13-2

Properties

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDICQZVHFZVNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CC(CCC2C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165378-13-2
Record name decahydronaphthalene-2-carbonyl chloride
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Biochemical Analysis

Biochemical Properties

Decahydronaphthalene-2-carbonyl chloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further interact with other biomolecules. Additionally, this compound can form covalent bonds with proteins, potentially altering their structure and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. This compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can lead to a decrease in the production of metabolites and an accumulation of substrates. Additionally, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage level leads to a significant increase in adverse effects. It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.

Biological Activity

Decahydronaphthalene-2-carbonyl chloride (DHNCC) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activities associated with DHNCC, including its mechanisms of action, case studies, and relevant research findings.

Structural Characteristics

This compound is a derivative of decahydronaphthalene, characterized by the presence of a carbonyl chloride functional group. Its structure can be represented as follows:

C12H13ClO\text{C}_{12}\text{H}_{13}\text{ClO}

This structure is significant as it influences the compound's reactivity and interaction with biological targets.

Antitumor Activity

Research has indicated that compounds similar to DHNCC exhibit notable antitumor properties. For instance, decalin derivatives have been shown to possess cytotoxic effects against various cancer cell lines. A study highlighted that decalin-based compounds can induce apoptosis in cancer cells through mitochondrial pathways, which may be relevant for understanding DHNCC's potential efficacy in cancer therapy .

Table 1: Cytotoxic Effects of Decalin Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
Decalin Derivative AHeLa (cervical cancer)15Mitochondrial apoptosis
Decalin Derivative BMCF-7 (breast cancer)20Inhibition of cell proliferation
DHNCCTBDTBDTBD

Antimicrobial Properties

In addition to antitumor activity, decahydronaphthalene derivatives have demonstrated antimicrobial effects. Studies suggest that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development. The exact mechanism involves disruption of bacterial cell membranes and interference with metabolic processes .

Case Study: Antimicrobial Activity

A specific study investigated the antimicrobial activity of DHNCC against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial growth at concentrations above 50 μg/mL, indicating its potential as an antimicrobial agent.

The biological activity of DHNCC can be attributed to several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Enzymatic Activity : Some studies suggest that decalin derivatives may inhibit specific enzymes involved in cancer cell metabolism.
  • Membrane Disruption : The hydrophobic nature of DHNCC allows it to integrate into lipid membranes, potentially disrupting cellular integrity in microbial cells.

Research Findings

Recent advancements in synthetic biology have allowed for the exploration of novel derivatives based on the decalin structure. These studies have revealed a wide range of biological activities, including anti-inflammatory and antioxidant properties, further underscoring the versatility of this compound class .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntitumorInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in inflammatory markers
AntioxidantScavenging free radicals

Scientific Research Applications

Synthetic Chemistry

Decahydronaphthalene-2-carbonyl chloride is utilized as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for constructing complex molecular architectures.

Diels-Alder Reactions

The compound can participate in Diels-Alder reactions, which are crucial for forming cyclic structures. For instance, decalin derivatives have been successfully employed in synthesizing natural products through Diels-Alder cycloadditions. The reactivity of decahydronaphthalene derivatives allows for the formation of diverse bicyclic compounds with significant biological activities .

Acylation Reactions

This compound serves as an acylating agent in Friedel-Crafts reactions, facilitating the introduction of acyl groups into aromatic systems. This property is particularly useful in the synthesis of complex organic molecules that require specific functional groups .

Medicinal Chemistry

The biological relevance of decahydronaphthalene derivatives has led to their exploration in medicinal chemistry, particularly for their potential therapeutic effects.

Anticancer Activity

Research has indicated that compounds featuring the decalin structure exhibit anticancer properties. For example, certain decalin derivatives have shown cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in drug development .

Antimicrobial Properties

Decahydronaphthalene derivatives have demonstrated antibacterial and antifungal activities. Studies have reported that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

Biochemical Applications

In biochemical contexts, this compound plays a role in enzyme interactions and metabolic pathways.

Enzyme Substrates

The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its structural features allow it to mimic natural substrates, which can be exploited to study enzyme mechanisms and develop enzyme inhibitors .

Natural Product Synthesis

Natural products containing the decalin motif are often synthesized using decahydronaphthalene derivatives as key intermediates. These natural products frequently exhibit significant biological activities, thus enhancing the interest in synthesizing and modifying such compounds for pharmaceutical applications .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDecalin derivatives showed IC50 values against HL-60 leukemia cells ranging from 41 to 55 mM .
Study 2Antimicrobial ActivityCompounds exhibited MIC values as low as 0.015 μg/mL against clinically relevant fungi .
Study 3Enzyme InteractionInvestigated the mechanism of action of decahydronaphthalene derivatives on specific enzymes related to metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Bicyclic System Substituent Position
Decahydronaphthalene-2-carbonyl chloride C₁₁H₁₅ClO 198.69 Decalin (cis/trans) 2-carbonyl chloride
Decahydronaphthalene-1-carbonyl chloride C₁₁H₁₅ClO 198.69 Decalin (cis/trans) 1-carbonyl chloride
Cyclohexanecarbonyl chloride C₇H₁₁ClO 146.62 Monocyclic 1-carbonyl chloride
Bicyclo[2.2.1]heptane-2-carbonyl chloride C₈H₁₁ClO 158.63 Norbornane 2-carbonyl chloride

Key Observations :

  • The decalin backbone provides greater steric hindrance and thermal stability compared to monocyclic analogs like cyclohexanecarbonyl chloride.
  • Positional isomerism (1- vs. 2-carbonyl chloride in decalin) affects reactivity due to differences in steric accessibility .

Physical and Chemical Properties

Table 2: Physical Properties

Compound Name Boiling Point (°C) Solubility (Polar Solvents) Stability (Hydrolysis)
This compound ~215–220 (est.) Low in water; high in DCM Moderate (slow hydrolysis vs. H₂O)
Cyclohexanecarbonyl chloride 183–185 Moderate in water; high in THF Low (rapid hydrolysis)
Bicyclo[2.2.1]heptane-2-carbonyl chloride ~195–200 (est.) Low in water; high in ether High (rigid structure resists hydrolysis)

Key Observations :

  • This compound’s low solubility in water and slow hydrolysis (compared to cyclohexanecarbonyl chloride) make it suitable for reactions requiring anhydrous conditions.
  • The norbornane derivative exhibits superior stability due to its strained, rigid framework.

Table 3: Reactivity in Friedel-Crafts Acylation

Compound Name Reaction Rate (Benzene, AlCl₃) Yield (%) Byproduct Formation
This compound Slow (steric hindrance) 65–70 Minimal
Cyclohexanecarbonyl chloride Fast 85–90 Moderate (HCl)
Benzoyl chloride Very fast 90–95 High (HCl, heat)

Key Observations :

  • This compound’s steric bulk reduces reaction rates but improves selectivity in complex syntheses (e.g., steroid derivatives).
  • Its low byproduct formation is advantageous in pharmaceutical intermediate preparation.

Research Findings and Industrial Relevance

  • Pharmaceutical Applications : Used in the synthesis of decalin-based prodrugs (e.g., antiviral agents) due to its slow hydrolysis profile .
  • Polymer Chemistry: Acts as a crosslinking agent in epoxy resins, outperforming monocyclic analogs in thermal stability tests.
  • Stereochemical Impact : The cis-decalin isomer exhibits 20% higher reactivity in SN2 reactions compared to the trans isomer due to reduced steric hindrance.

Preparation Methods

Starting Material Preparation: Decahydronaphthalene (Decalin)

Decahydronaphthalene itself is commonly prepared by catalytic hydrogenation of naphthalene or tetralin. The typical process involves:

  • Catalytic Hydrogenation of Tetralin:
    Using rhodium catalysts supported on inert materials such as carbon or alumina, tetralin is hydrogenated under low pressure (as low as 0.5 atm hydrogen) and moderate temperatures (50°C to 250°C) to produce decahydronaphthalene predominantly as the cis isomer (>90%).
  • Catalyst and Solvent Effects:
    The choice of solvent (e.g., acetic acid) and catalyst preparation (reduction of rhodium salts) significantly influences the yield and isomeric purity of decahydronaphthalene.
  • Purification:
    The product is purified by fractional distillation and sometimes chromatographic separation to isolate the desired cis isomer.

Chlorination of Decahydronaphthalene Derivatives

  • Direct Chlorination of Decalin:
    Chlorination of decahydronaphthalene at the 2-position can be achieved by reaction with chlorine gas under controlled conditions (e.g., low temperature, ice-salt bath) to give 2-chlorodecalin intermediates.
  • Subsequent Functionalization:
    These chlorinated intermediates can be converted to carbonyl chlorides through further oxidation or Grignard reagent reactions followed by oxidation and chlorination.
  • Example Procedure:
    Chlorine gas is introduced slowly into a reaction vessel containing decahydronaphthalene sprayed as a fine mist, allowing selective chlorination at low temperature to minimize side reactions.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Notes/Outcome
Hydrogenation of Tetralin Rhodium catalyst on carbon/alumina, H2 (0.5 atm), 50-250°C, solvent (acetic acid) Produces cis-decahydronaphthalene (>90% cis) in 1-2 hours
Oxidation to Carbonyl Pyridinium dichromate (PDC), CH2Cl2, RT Converts hydroxymethyl or alcohol intermediates to aldehydes/ketones
Chlorination of Acid Derivatives Thionyl chloride (SOCl2), reflux, inert solvent Converts carboxylic acids to carbonyl chlorides
Direct Chlorination of Decalin Chlorine gas, ice-salt bath, slow addition Produces 2-chlorodecalin intermediates
Purification Fractional distillation, silica gel chromatography Isolates pure cis isomers and removes impurities

Research Findings and Notes

  • The hydrogenation step is critical for obtaining the desired stereochemistry (cis isomer) of decahydronaphthalene, which influences subsequent reactivity and product purity.
  • The chlorination and oxidation steps require careful control of temperature and reagent addition rates to avoid over-chlorination or decomposition.
  • The use of modern chromatographic techniques (e.g., flash column chromatography on silica gel) facilitates the separation and purification of intermediates and final products.
  • The overall synthetic route is multi-step and requires handling of reactive reagents such as chlorine gas and thionyl chloride, necessitating appropriate safety measures.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Decahydronaphthalene-2-carbonyl chloride, and what critical parameters influence yield and purity?

  • Methodology : A common approach involves the reaction of decahydronaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key parameters include:

  • Temperature : Maintain 0–5°C during acid chloride formation to minimize side reactions.
  • Solvent : Use dry dichloromethane (DCM) or toluene to prevent hydrolysis.
  • Catalyst : Add a catalytic amount of DMF to accelerate the reaction via intermediate acyloxyphosphonium ion formation .
  • Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reaction Temp.0–5°C (initial)Prevents decomposition
SolventAnhydrous DCMEnhances reactivity
Catalyst (DMF)0.1–0.5 equivalentsReduces reaction time

Q. How is this compound characterized using basic spectroscopic techniques?

  • Methodology :

  • FT-IR : Confirm carbonyl chloride (C=O stretch at ~1800 cm⁻¹) and absence of -OH (3300–3500 cm⁻¹).
  • ¹H/¹³C NMR : Identify decalin ring protons (δ 1.2–2.5 ppm) and carbonyl carbon (δ ~170 ppm).
  • Mass Spectrometry : Molecular ion peak (M⁺) at m/z corresponding to C₁₁H₁₅ClO .

Advanced Research Questions

Q. What advanced strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating ¹H-¹³C couplings, especially in the decalin ring system.
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate assignments.
  • X-ray Crystallography : Resolve ambiguous stereochemistry in the decalin system .
    • Case Study : A 2023 study reported conflicting ¹³C NMR data for a similar naphthalene derivative; X-ray analysis confirmed the stereochemical assignment, overriding initial spectroscopic ambiguity .

Q. How does the steric environment of this compound influence its reactivity in nucleophilic acyl substitutions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., naphthalene-2-carbonyl chloride) using amines or alcohols.
  • DFT Calculations : Analyze transition-state geometries to quantify steric effects.
  • Steric Parameters : Use A-values or Tolman cone angles for substituents near the carbonyl group.
    • Key Finding : The decalin system’s chair conformation imposes steric hindrance, reducing reactivity by ~40% compared to planar naphthalene analogs .

Q. What are the environmental degradation pathways of this compound, and how are its metabolites identified?

  • Methodology :

  • Hydrolysis Studies : Monitor degradation in aqueous buffers (pH 4–10) at 25°C; quantify products via LC-MS.
  • Photolysis : Expose to UV light (254 nm) to simulate sunlight-driven degradation.
  • Microbial Assays : Use soil or water microbiota to assess biodegradation products.
    • Data : Hydrolysis at pH 7 produces decahydronaphthalene-2-carboxylic acid (t₁/₂ = 2.3 h), while photolysis yields chlorinated naphthoquinones .

Methodological Challenges and Solutions

Q. How to mitigate racemization during peptide coupling reactions using this compound?

  • Optimization Steps :

  • Low-Temperature Reactions : Conduct couplings at -20°C to slow racemization.
  • Additive Use : Include HOBt or HOAt to stabilize active intermediates.
  • Chiral HPLC : Monitor enantiomeric excess (ee) post-reaction .

Q. What computational tools predict the ecological toxicity of this compound?

  • Approach :

  • QSAR Models : Use EPI Suite or TEST software to estimate LC₅₀ values for aquatic organisms.
  • Molecular Docking : Simulate interactions with biological targets (e.g., acetylcholinesterase).
  • Read-Across Data : Compare with structurally similar chlorinated naphthalenes documented in EPA databases .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Decahydronaphthalene-2-carbonyl chloride
Reactant of Route 2
Decahydronaphthalene-2-carbonyl chloride

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